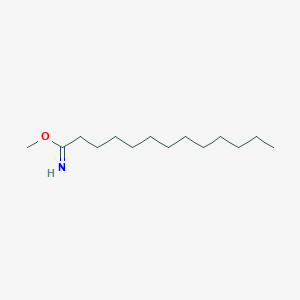
Methyl tridecanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tridecanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group. This compound is specifically characterized by a long aliphatic chain, making it a significant compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tridecanimidate can be synthesized through the reaction of tridecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Tridecanoic acid+MethanolAcid catalystMethyl tridecanimidate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors can enhance the production efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl tridecanimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tridecanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidate group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Tridecanoic acid and methanol.
Reduction: Tridecanol.
Substitution: Tridecanamide.
Aplicaciones Científicas De Investigación
Methyl tridecanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of methyl tridecanimidate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The long aliphatic chain allows it to embed into lipid bilayers, making it useful in modifying membrane properties. The imidate group can form stable complexes with nucleophiles, facilitating its use in chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tridecanoate: An ester with similar aliphatic chain length but lacks the imidate group.
Tridecanamide: An amide derivative with similar chain length but different functional group.
Uniqueness
Methyl tridecanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to esters and amides. This makes it a versatile compound in various chemical transformations and applications.
Propiedades
Número CAS |
64819-47-2 |
|---|---|
Fórmula molecular |
C14H29NO |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
methyl tridecanimidate |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h15H,3-13H2,1-2H3 |
Clave InChI |
RAZBFSYPPITTDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


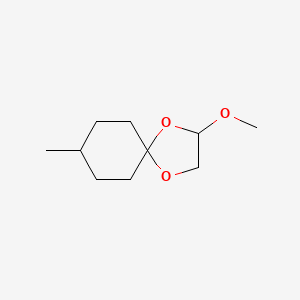
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
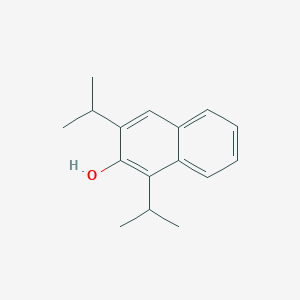
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
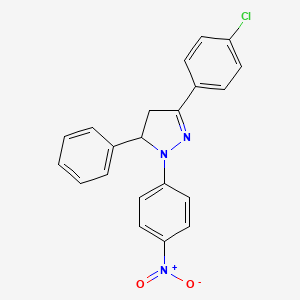
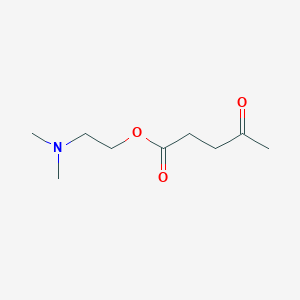
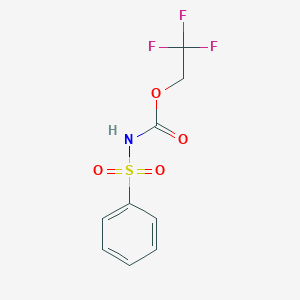
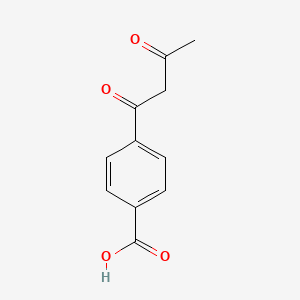
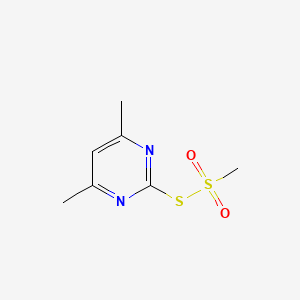
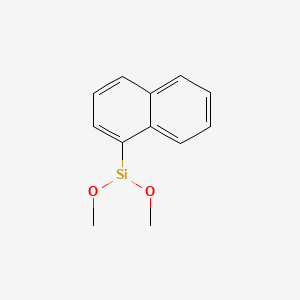
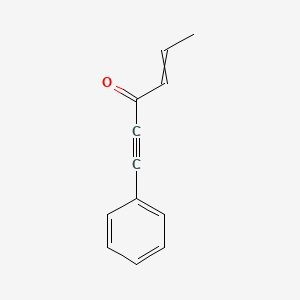
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
